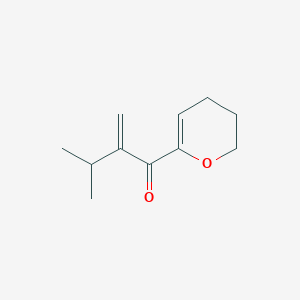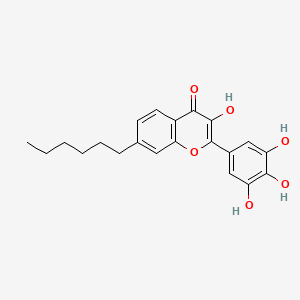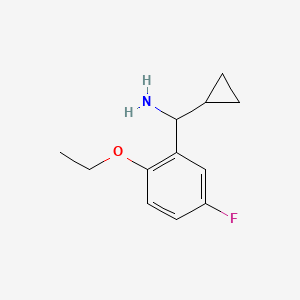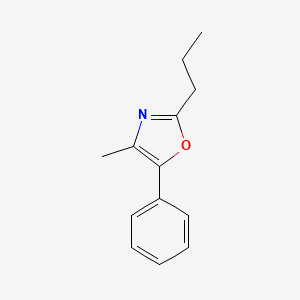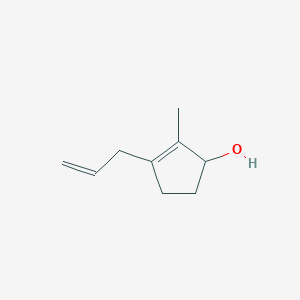
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol is an organic compound with the molecular formula C11H16O It is a cyclopentene derivative with a hydroxyl group and a prop-2-en-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, under specific reaction conditions. The reaction typically requires a catalyst, such as a transition metal complex, and may involve heating or the use of a solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in a high-purity form suitable for various applications.
化学反応の分析
Types of Reactions
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a saturated cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclopentane derivatives.
Substitution: Formation of halogenated or alkylated cyclopentene derivatives.
科学的研究の応用
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopentene ring play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The prop-2-en-1-yl substituent may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Methyl-2-cyclopentenone: A structurally similar compound with a ketone group instead of a hydroxyl group.
cis-Jasmone: Another cyclopentene derivative with a similar structure but different substituents.
Uniqueness
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its hydroxyl group and prop-2-en-1-yl substituent make it a versatile compound for various applications and research studies.
特性
CAS番号 |
645421-44-9 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
2-methyl-3-prop-2-enylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-4-8-5-6-9(10)7(8)2/h3,9-10H,1,4-6H2,2H3 |
InChIキー |
WTYFYXUJMOBCOC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCC1O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12587371.png)
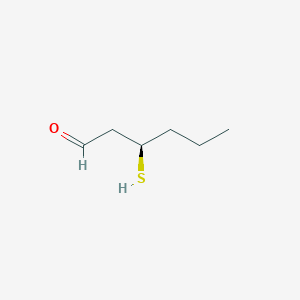
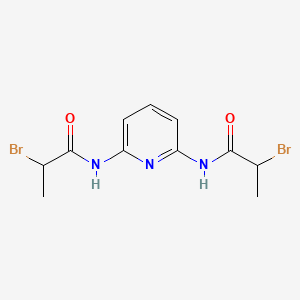
![2-[(E)-Ethylideneamino]benzene-1,4-diol](/img/structure/B12587393.png)
![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)
![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)
![7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione](/img/structure/B12587412.png)
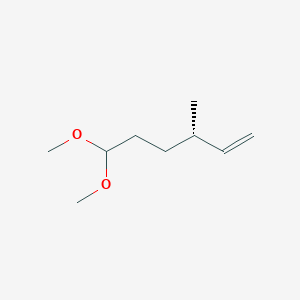
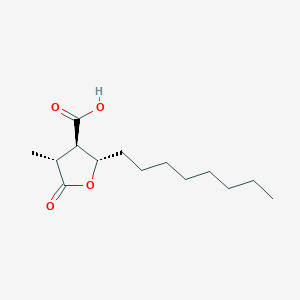
![5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587421.png)
